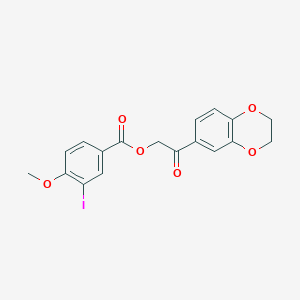![molecular formula C20H17FN2O3 B3981911 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3981911.png)
2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
描述
2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione is a complex organic compound that features a fluorinated phenyl group, a morpholine ring, and a dihydronaphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. One common approach is to start with the fluorinated aniline derivative, which undergoes a series of reactions including amination, cyclization, and functional group transformations to yield the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods often focus on cost-effectiveness, environmental sustainability, and safety.
化学反应分析
Types of Reactions
2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or morpholine rings.
科学研究应用
Chemistry
In chemistry, 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
In the field of medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.
作用机制
The mechanism of action of 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
- 2-[(3-Chlorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
- 2-[(3-Bromophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
- 2-[(3-Methylphenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione
Uniqueness
Compared to similar compounds, 2-[(3-Fluorophenyl)amino]-3-(morpholin-4-YL)-1,4-dihydronaphthalene-1,4-dione stands out due to the presence of the fluorine atom. Fluorine’s unique properties, such as high electronegativity and the ability to form strong bonds, can significantly influence the compound’s reactivity, stability, and biological activity.
属性
IUPAC Name |
2-(3-fluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c21-13-4-3-5-14(12-13)22-17-18(23-8-10-26-11-9-23)20(25)16-7-2-1-6-15(16)19(17)24/h1-7,12,22H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOKXJDLBUOKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


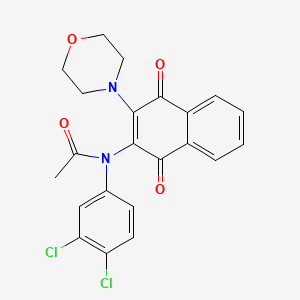
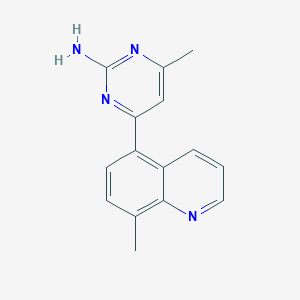
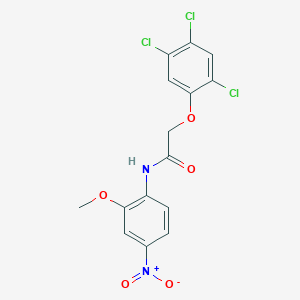
![N-[4-(butan-2-yl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B3981860.png)
![4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B3981873.png)

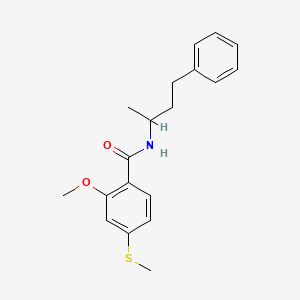

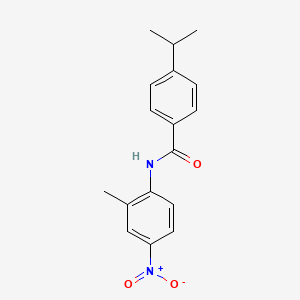
![5-[(1-sec-butyl-1H-indol-3-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3981919.png)
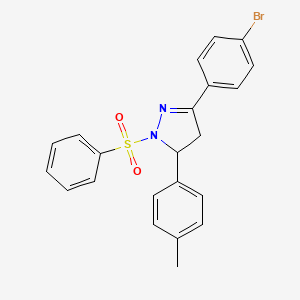
![2-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(2-methoxy-5-methylphenyl)acetic acid](/img/structure/B3981930.png)
![Dimethyl 5-[(3-phenylbutanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B3981937.png)
